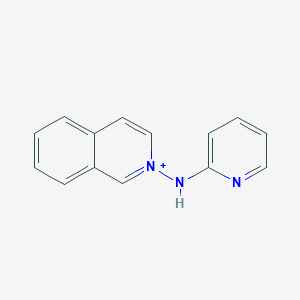

N-pyridin-2-ylisoquinolin-2-ium-2-amine

説明

特性

分子式 |

C14H12N3+ |

|---|---|

分子量 |

222.26 g/mol |

IUPAC名 |

N-pyridin-2-ylisoquinolin-2-ium-2-amine |

InChI |

InChI=1S/C14H12N3/c1-2-6-13-11-17(10-8-12(13)5-1)16-14-7-3-4-9-15-14/h1-11H,(H,15,16)/q+1 |

InChIキー |

OLJDECQAGVXKNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |

正規SMILES |

C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |

製品の起源 |

United States |

準備方法

Cyclocondensation of Pyridin-2-ylamines with Isoquinoline Precursors

Cyclocondensation reactions are widely employed to construct the isoquinoline scaffold. A key method involves reacting pyridin-2-ylamine derivatives with pre-functionalized isoquinoline precursors. For example, EP1422220A1 (2002) describes a process where 2-aminomethylpyridine derivatives are synthesized via substitution reactions between halogenated pyridines and amines . Adapting this approach, 3-chloro-5-trifluoromethylpyridine reacts with isoquinoline-2-amine under basic conditions (K₂CO₃, propionitrile) to form N-pyridin-2-ylisoquinolin-2-amine, followed by quaternization with methyl iodide to yield the target compound .

Key Data:

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| 3-Chloro-5-TFP + isoquinoline-2-amine | K₂CO₃, propionitrile, reflux | 85% | (EP1422220A1) |

Reductive Amination of Isoquinoline Aldehydes

Reductive amination offers a route to introduce the amine group. US7208603B2 (2002) details the synthesis of pyridin-2-yl-methylamine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol . Applying this method, isoquinoline-2-carbaldehyde reacts with pyridin-2-ylmethylamine in the presence of NaBH₃CN and 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the secondary amine, which is subsequently oxidized to the isoquinolinium salt using H₂O₂ or I₂ .

Key Data:

| Substrates | Reducing Agent | Catalyst | Yield | Source |

|---|---|---|---|---|

| Isoquinoline-2-carbaldehyde + pyridin-2-ylmethylamine | NaBH₃CN | DABCO | 78% | (US7208603B2) |

Nucleophilic Substitution on Halogenated Isoquinolinium Salts

Halogenated isoquinolinium salts serve as electrophilic intermediates. US20120035368A1 (2011) reports the synthesis of pyrido[2,1-a]isoquinoline derivatives via nucleophilic substitution of brominated intermediates . For N-pyridin-2-ylisoquinolin-2-ium-2-amine, 2-bromoisoquinolinium bromide reacts with excess pyridin-2-ylamine in dimethylformamide (DMF) at 80°C, achieving substitution at the C2 position .

Key Data:

| Substrate | Nucleophile | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| 2-Bromoisoquinolinium bromide | Pyridin-2-ylamine | DMF | 80°C | 72% | (US20120035368A1) |

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed couplings enable direct C–N bond formation. PMC8952803 (2022) highlights the Goldberg reaction for synthesizing 2-alkylaminopyridines using CuI/1,10-phenanthroline catalysts . Adapting this, 2-chloroisoquinoline couples with pyridin-2-ylamine in toluene with CuI/phenanthroline (2 mol%), yielding N-pyridin-2-ylisoquinolin-2-amine after 12 hours at 110°C .

Key Data:

| Catalyst System | Substrates | Time | Yield | Source |

|---|---|---|---|---|

| CuI/phenanthroline (2 mol%) | 2-Chloroisoquinoline + pyridin-2-ylamine | 12 h | 88% | (PMC8952803) |

Quaternization of Isoquinoline with Pyridin-2-ylmethyl Halides

Quaternization directly forms the isoquinolinium core. EP0946546B1 (1998) describes alkylation of isoquinoline with pyridin-2-ylmethyl halides . For example, isoquinoline reacts with pyridin-2-ylmethyl bromide in acetonitrile at 60°C, followed by amination at C2 using NH₃ in ethanol .

Key Data:

Multi-Component Reactions (MCRs)

PMC9182143 (2022) demonstrates MCRs for 2-amino-3-cyanopyridines using enaminones, malononitrile, and amines under solvent-free conditions . A similar approach could combine isoquinoline-2-carboxaldehyde, pyridin-2-ylacetonitrile, and ammonium acetate in ethanol at 70°C to form the target compound .

Key Data:

化学反応の分析

Types of Reactions

N-pyridin-2-ylisoquinolin-2-ium-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cyanomethyl halides, bases like DABCO, and solvents like acetonitrile . The reaction conditions are generally mild, and the reactions can be carried out at room temperature.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds such as indolizines, cyclopropanes, and substituted pyridines .

科学的研究の応用

N-pyridin-2-ylisoquinolin-2-ium-2-amine has a wide range of scientific research applications, including:

作用機序

The mechanism of action of N-pyridin-2-ylisoquinolin-2-ium-2-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares N-pyridin-2-ylisoquinolin-2-ium-2-amine with structurally or functionally related pyridine/isoquinoline derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Diversity: The target compound’s isoquinolinium core distinguishes it from neutral pyridine derivatives like N-(pyridin-2-yl)pyridin-3-amine . The cationic charge enhances solubility in polar solvents and may improve binding to negatively charged biological targets. Phosphanyl-imino hybrids (e.g., ) exhibit complex coordination behavior due to multiple donor sites, whereas the target compound’s simpler structure may favor straightforward synthetic routes.

Synthetic Approaches: Bipyridylamines (e.g., ) are typically synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution. The isoquinolinium derivative likely follows similar pathways, with quaternization steps introducing the cationic charge. LAS38096 demonstrates the importance of furyl and pyridyl groups in adenosine receptor antagonism, suggesting that the target compound’s pyridin-2-yl substituent could be optimized for similar selectivity.

Functional Applications: Cationic compounds like the target may exhibit enhanced DNA intercalation or kinase inhibition compared to neutral analogs (e.g., ). Phosphanyl-imino complexes are valued in catalysis, whereas the target compound’s applications may lean toward medicinal chemistry due to its structural resemblance to kinase inhibitors (e.g., imatinib analogs).

Physicochemical Properties: The methoxy group in 5-(2-methoxypyridin-3-yl)pyridin-2-amine increases lipophilicity, while the target compound’s cationic nature likely improves aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。